molecular formula C10H22NO5P B3261917 Diethyl (boc-aminomethyl)phosphonate CAS No. 350027-05-3

Diethyl (boc-aminomethyl)phosphonate

Cat. No.: B3261917
CAS No.: 350027-05-3
M. Wt: 267.26 g/mol
InChI Key: VFJRWTDMZOYPJF-UHFFFAOYSA-N
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Description

Diethyl (boc-aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C10H22NO5P. It is a derivative of phosphonic acid and is characterized by the presence of a diethyl phosphonate group and a tert-butoxycarbonyl (boc) protected aminomethyl group. This compound is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (boc-aminomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a boc-protected aminomethyl halide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and boc-protected aminomethyl halide.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (boc-aminomethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of new phosphonate derivatives.

    Hydrolysis: The boc protecting group can be removed under acidic conditions to yield the free aminomethyl phosphonate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, are used to remove the boc group.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, free aminomethyl phosphonate, and oxidized or reduced forms of the compound.

Scientific Research Applications

Diethyl (boc-aminomethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (boc-aminomethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme. The boc protecting group provides stability and prevents premature reactions, while the phosphonate group interacts with the active site of the enzyme, leading to inhibition.

Comparison with Similar Compounds

Diethyl (boc-aminomethyl)phosphonate can be compared with other similar compounds such as:

    Diethyl (aminomethyl)phosphonate: Lacks the boc protecting group, making it more reactive but less stable.

    Diethyl phosphonate: Does not contain the aminomethyl group, limiting its applications in certain synthetic routes.

    Boc-protected amino acids: Similar in terms of the boc protecting group but differ in their functional groups and applications.

The uniqueness of this compound lies in its combination of the boc-protected aminomethyl group and the diethyl phosphonate group, providing a versatile building block for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl N-(diethoxyphosphorylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P/c1-6-14-17(13,15-7-2)8-11-9(12)16-10(3,4)5/h6-8H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRWTDMZOYPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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